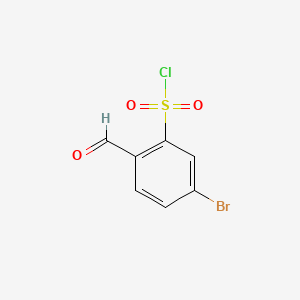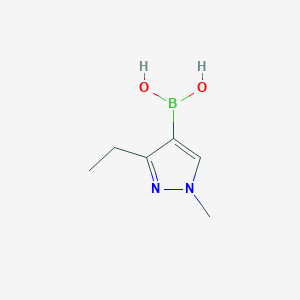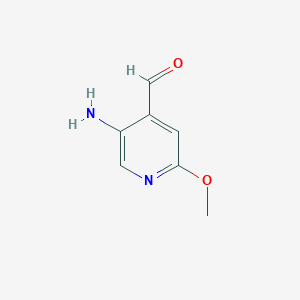![molecular formula C15H19NO5S B13452937 (5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)
(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Faropenem Related Compound 4 is a derivative of faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad-spectrum antibacterial activity and resistance to beta-lactamase degradation . Faropenem Related Compound 4 shares similar structural features and pharmacological properties, making it a subject of interest in scientific research and pharmaceutical development.
Vorbereitungsmethoden
The synthesis of Faropenem Related Compound 4 involves several steps, starting from the core structure of faropenem. One common method includes treating a compound with an alkali metal salt of a substituted or unsubstituted carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . The reaction mixture is then treated with water and a water-miscible solvent to isolate the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Faropenem Related Compound 4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents, such as halogens or alkyl groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Faropenem Related Compound 4 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of beta-lactam antibiotics.
Biology: Researchers investigate its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Medicine: It is explored for its efficacy in treating bacterial infections, particularly those caused by resistant strains.
Wirkmechanismus
Faropenem Related Compound 4 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains that make up the bacterial cell wall. This inhibition weakens the cell wall, leading to bacterial cell death . The molecular targets include penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Faropenem Related Compound 4 is compared with other beta-lactam antibiotics, including:
Penicillins: Faropenem has a broader spectrum of activity and better resistance to beta-lactamase degradation.
Cephalosporins: Faropenem exhibits higher stability and efficacy against certain resistant bacterial strains.
Similar compounds include imipenem, meropenem, and ertapenem, which are also beta-lactam antibiotics with broad-spectrum activity .
Eigenschaften
Molekularformel |
C15H19NO5S |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H19NO5S/c1-3-6-21-15(19)11-12(9-5-4-7-20-9)22-14-10(8(2)17)13(18)16(11)14/h3,8-10,14,17H,1,4-7H2,2H3/t8-,9-,10+,14-/m1/s1 |
InChI-Schlüssel |
KDUOTWOTIWSCEX-DLVJRCHESA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)OCC=C)O |
Kanonische SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



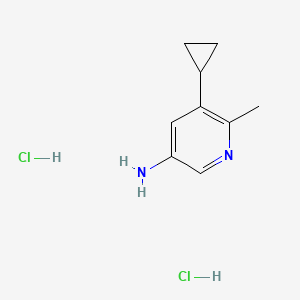
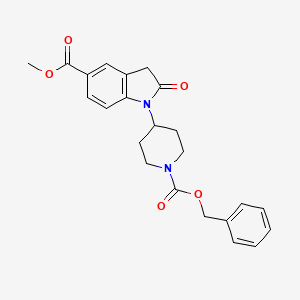

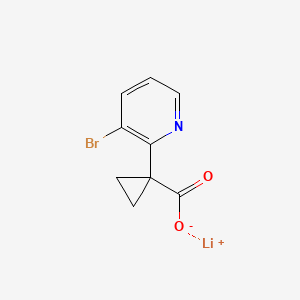
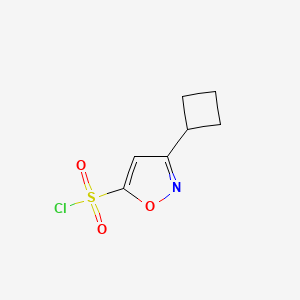
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
